Aniline, N-(2-oxazolin-2-YL)-

Description

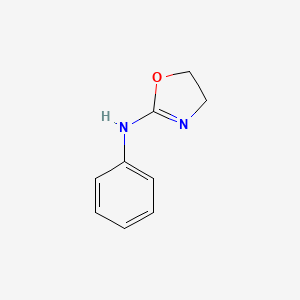

“Aniline, N-(2-oxazolin-2-YL)-” (IUPAC name: 2-(4,5-dihydro-1,3-oxazol-2-yl)aniline) is a heterocyclic compound featuring an aniline moiety substituted with a partially saturated oxazoline ring (4,5-dihydrooxazole) at the ortho position. Its molecular formula is C₉H₁₀N₂O, with an average molecular mass of 162.192 g/mol . The oxazoline ring, being a five-membered heterocycle containing oxygen and nitrogen, introduces unique electronic and steric properties, making this compound valuable in coordination chemistry, polymer science, and pharmaceuticals. X-ray crystallographic studies of related oxazole/aniline hybrids (e.g., 2-(1,3,4-oxadiazol-2-yl)aniline) reveal coplanar aromatic rings stabilized by intramolecular hydrogen bonding and π-π interactions, which may also apply to this compound .

Properties

CAS No. |

27151-01-5 |

|---|---|

Molecular Formula |

C9H10N2O |

Molecular Weight |

162.19 g/mol |

IUPAC Name |

N-phenyl-4,5-dihydro-1,3-oxazol-2-amine |

InChI |

InChI=1S/C9H10N2O/c1-2-4-8(5-3-1)11-9-10-6-7-12-9/h1-5H,6-7H2,(H,10,11) |

InChI Key |

CIDMUJMGDBSMQW-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(=N1)NC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Direct Synthesis from 2-(Oxazolinyl)aniline Precursors

One of the most direct approaches involves the synthesis of 2-(oxazolinyl)aniline derivatives by reacting 2-(4,4-dimethyl-2-oxazolinyl)aniline with suitable reagents under controlled conditions.

Method Overview: A solution of 2-(4,4-dimethyl-2-oxazolinyl)aniline in toluene is prepared under inert atmosphere conditions (e.g., glovebox). This precursor can be reacted with sodium bis(trimethylsilyl)amide (Na[N(SiMe3)2]) in toluene to form tetrameric sodium complexes of the ligand, which can be isolated as pale-yellow crystals after recrystallization from toluene/hexane mixtures. The reaction proceeds with stirring overnight at room temperature, followed by filtration and solvent removal.

-

$$

\text{2-(4,4-dimethyl-2-oxazolinyl)aniline} + \text{Na[N(SiMe}3)2] \rightarrow \text{Tetrameric sodium complex} \rightarrow \text{Aniline, N-(2-oxazolin-2-yl)- derivative}

$$ Yield and Purification: The isolated sodium complex is obtained in excellent yield (~84%) and can be recrystallized to obtain pure product.

Further Functionalization: The sodium complex can be reacted with lanthanide chlorides (e.g., YbCl3) to form ytterbium complexes, demonstrating the ligand's utility in coordination chemistry.

Synthesis via Amination of Oxazoline-Containing Intermediates

Another synthetic route involves the amination of oxazoline intermediates, often used in the preparation of benzoxazole sulfonamide derivatives but adaptable for aniline oxazoline compounds.

-

- Preparation of oxazoline intermediates by coupling amino alcohols with carboxylic acids or their derivatives.

- Amination of epoxide-containing oxazoline intermediates using amines such as benzylamine or isobutylamine in solvents like isopropanol or acetonitrile.

- Reaction conditions typically involve temperatures from ambient to reflux (20°C to 200°C) and stirring times ranging from 1 hour to overnight.

- Removal of protecting groups (e.g., t-butoxycarbonyl) under acidic conditions or hydrogenolysis to yield the free amine derivative.

-

Step Conditions Notes Amination 20–200°C, 1–24 hours Use of excess amine (ratios 1:10 to 1:35) Protecting Group Removal 0–60°C, 1–24 hours Acid hydrolysis or hydrogenolysis Solvents Isopropanol, ethanol, acetonitrile Preferred for solubility and reaction control Advantages: This method allows stereoselective synthesis and is scalable for industrial applications.

Oxazoline Ring Formation via Ring-Closing Isomerization

The oxazoline ring can be constructed by ring-closing isomerization of amide or amino alcohol precursors.

-

- Starting from amino alcohols or amides, treatment with catalytic amounts of copper(II) triflate [Cu(OTf)2] in solvents like 1,2-dichloroethane at reflux for several hours (e.g., 4 hours) induces ring closure to form the oxazoline ring.

- The reaction mixture is then washed, dried, and purified by column chromatography to isolate the oxazoline product.

-

Reagent Solvent Temperature Time Cu(OTf)2 (0.5 eq) 1,2-Dichloroethane Reflux 4 hrs Outcome: This method yields oxazoline derivatives with good purity and yield, suitable for further functionalization to aniline oxazoline compounds.

Metalation and Directed Hydroxylation for Functionalized Oxazoline Derivatives

Advanced synthetic strategies include directed metalation of oxazoline-substituted phenols followed by oxidation to introduce hydroxyl groups or other substituents.

-

- Starting from 2-(oxazolinyl)phenols, metalation is achieved using TMPMgCl·LiCl (a magnesium amide base) under controlled conditions.

- Subsequent oxidation with molecular oxygen introduces hydroxyl groups regioselectively.

- This method allows the synthesis of substituted oxazoline-aniline derivatives with electron-withdrawing or electron-donating groups.

Limitations: Certain substituents (e.g., -CF3, -CO2Me) may hinder regioselectivity; alternative routes may be necessary for nitro-substituted derivatives.

Comparative Summary of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Direct reaction with Na[N(SiMe3)2] | 2-(4,4-dimethyl-2-oxazolinyl)aniline, toluene, glovebox | High yield, well-defined complexes | Requires inert atmosphere |

| Amination of oxazoline intermediates | Amines (e.g., benzylamine), isopropanol, 20–200°C | Stereoselective, scalable | Multi-step, protecting group manipulations |

| Ring-closing isomerization | Cu(OTf)2 catalyst, 1,2-dichloroethane, reflux | Efficient ring formation | Requires metal catalyst |

| Directed metalation and oxidation | TMPMgCl·LiCl, O2, controlled regioselectivity | Functional group diversity | Limited by steric/electronic effects |

Research Findings and Analytical Data

Yields: The sodium complex formation yields up to 84% with high purity confirmed by recrystallization and NMR spectroscopy.

Structural Characterization: Crystallographic studies reveal tetrameric sodium complexes with bridging bidentate ligands and coordination to oxazoline oxygen atoms, confirming ligand binding modes.

NMR Spectroscopy: Paramagnetic shifts and line widths in ^1H NMR spectra of ytterbium complexes provide insight into ligand environment and metal coordination.

Industrial Relevance: Amination methods are amenable to industrial scale-up with controlled stereochemistry, suitable for pharmaceutical intermediate synthesis.

Chemical Reactions Analysis

Types of Reactions: Aniline, N-(2-oxazolin-2-YL)- undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert oxazolines to their corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions involving the oxazoline ring can introduce various functional groups.

Common Reagents and Conditions:

Oxidation: Manganese dioxide, bromotrichloromethane, and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Reagents like alkyl halides and acyl chlorides are frequently used in substitution reactions.

Major Products:

Oxidation: Conversion to oxazoles.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of various functional groups depending on the reagents used.

Scientific Research Applications

Aniline, N-(2-oxazolin-2-YL)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Aniline, N-(2-oxazolin-2-YL)- involves its interaction with various molecular targets and pathways. The oxazoline ring can coordinate with metal ions, making it a valuable ligand in catalytic processes. Additionally, its ability to undergo nucleophilic substitution allows it to modify biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Molecular Comparison

Q & A

Basic: What are the common synthetic routes for preparing N-(2-oxazolin-2-yl)aniline derivatives?

Answer:

N-(2-oxazolin-2-yl)aniline derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, oxazoline rings can be formed by cyclization of β-hydroxyethylamides using dehydrating agents like thionyl chloride or phosphorus oxychloride. A related method involves reacting aniline derivatives with 2-chlorooxazoline precursors in the presence of a base (e.g., K₂CO₃) to facilitate substitution at the nitrogen atom . Yields are often optimized by controlling reaction temperature (60–100°C) and solvent polarity (e.g., acetonitrile or DMF). Evidence from analogous compounds (e.g., 1,3-bis(2-oxazolin-2-yl)benzene) suggests that catalytic Lewis acids like ZnCl₂ may enhance regioselectivity .

Basic: How can spectroscopic techniques (NMR, IR, MS) be employed to characterize N-(2-oxazolin-2-yl)aniline?

Answer:

- NMR : The oxazoline proton signals typically appear as doublets in the range δ 4.2–4.8 ppm (CH₂ groups) and δ 5.0–5.5 ppm (CH–N). Aromatic protons from the aniline moiety resonate between δ 6.8–7.5 ppm. NMR confirms the oxazoline ring carbons at 65–75 ppm (CH₂) and 150–160 ppm (C=N) .

- IR : Stretching vibrations for C=N (1650–1680 cm⁻¹) and C–O (1200–1250 cm⁻¹) in the oxazoline ring are diagnostic. The NH stretch (aniline) appears as a broad peak near 3350 cm⁻¹ .

- MS : High-resolution mass spectrometry (HRMS) validates molecular ions ([M+H]⁺) with mass accuracy <5 ppm. Fragmentation patterns often show loss of the oxazoline ring (e.g., –C₃H₅NO) .

Advanced: What challenges arise in the crystallographic refinement of N-(2-oxazolin-2-yl)aniline structures, and how can SHELX software address them?

Answer:

Crystallographic challenges include:

- Disorder in the oxazoline ring : Common in flexible heterocycles. SHELXL (via PART and SUMP instructions) allows modeling of split positions or anisotropic displacement parameters .

- Hydrogen bonding ambiguity : SHELXPRO’s hydrogen-bonding analysis tools help resolve interactions between NH (aniline) and oxazoline oxygen.

- Twinned crystals : SHELXL’s TWIN command refines data from non-merohedral twinning, common in low-symmetry space groups . Validation using R₁ (≤5%) and wR₂ (≤12%) ensures reliability.

Advanced: What are the mechanistic insights into the nucleophilic substitution reactions involving N-(2-oxazolin-2-yl)aniline?

Answer:

In SNAr (nucleophilic aromatic substitution) reactions, the oxazoline ring acts as an electron-withdrawing group, activating the aniline’s aromatic ring toward substitution. Computational studies (DFT) suggest that the rate-determining step involves the formation of a Meisenheimer complex, stabilized by resonance with the oxazoline’s C=N bond . Experimental evidence from nitrosoaniline derivatives shows that electron-deficient aryl rings undergo substitution at para positions with halides or amines, with regioselectivity influenced by solvent polarity and counterion effects (e.g., K⁺ vs. Na⁺) .

Advanced: How do computational methods (DFT, molecular docking) contribute to understanding the electronic properties of N-(2-oxazolin-2-yl)aniline?

Answer:

- DFT : Optimized geometries (B3LYP/6-31G*) reveal charge distribution: the oxazoline ring withdraws electron density from the aniline nitrogen, reducing its basicity (pKa ~3–4 vs. ~4.6 for unsubstituted aniline) . HOMO-LUMO gaps (~4.5 eV) suggest reactivity toward electrophiles.

- Molecular docking : Studies on anti-inflammatory derivatives (e.g., benzimidazole-aniline hybrids) show that the oxazoline group enhances binding affinity to COX-2 via hydrogen bonding with Arg120 and Tyr355 .

Advanced: Are there contradictions in the reported biological activities of N-(2-oxazolin-2-yl)aniline derivatives, and how can they be resolved?

Answer:

Contradictions arise in:

- Cytotoxicity vs. anti-inflammatory activity : Some derivatives show IC₅₀ <10 μM in cancer cells but negligible anti-inflammatory effects. Dose-response assays and transcriptomic profiling can clarify mechanistic divergence .

- Enantioselectivity : Biological activity may vary between oxazoline stereoisomers. Resolution via chiral HPLC (e.g., Chiralpak AD-H column) followed by circular dichroism (CD) spectroscopy is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.